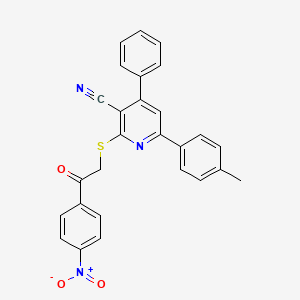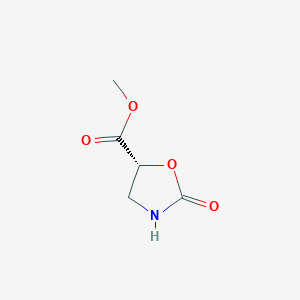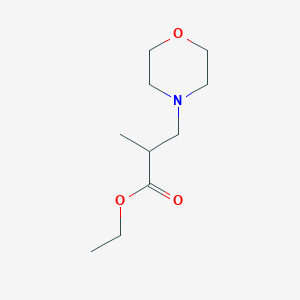
Ethyl 2-Methyl-3-morpholinopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Methyl-3-morpholinopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-3-morpholinopropanoate typically involves the Michael addition reaction. In this process, morpholine reacts with ethyl acrylate in the presence of a catalyst such as ferric chloride (FeCl₃) in water. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethyl Acrylate} \xrightarrow{\text{FeCl}_3} \text{Ethyl 3-Morpholinopropanoate} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Hydrolysis: Ethyl 2-Methyl-3-morpholinopropanoate can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methyl-3-morpholinopropanoic acid} + \text{Ethanol} ]
-
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{2-Methyl-3-morpholinopropanol} ]
-
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines to form amides. [ \text{this compound} + \text{Amine} \rightarrow \text{2-Methyl-3-morpholinopropanamide} ]
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, typically under mild heating.
Major Products:
Hydrolysis: 2-Methyl-3-morpholinopropanoic acid and ethanol.
Reduction: 2-Methyl-3-morpholinopropanol.
Substitution: 2-Methyl-3-morpholinopropanamide.
Applications De Recherche Scientifique
Ethyl 2-Methyl-3-morpholinopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with morpholine moieties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its morpholine ring structure.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-Methyl-3-morpholinopropanoate is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethyl 3-Morpholinopropanoate: Similar in structure but lacks the methyl group at the 2-position.
2-Morpholinoethanamine: Contains a morpholine ring but differs in the side chain structure.
Moclobemide: A pharmaceutical compound with a morpholine ring, used as a monoamine oxidase inhibitor.
Uniqueness: Ethyl 2-Methyl-3-morpholinopropanoate is unique due to the presence of both the ester and morpholine functionalities, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also adds to its uniqueness by influencing its steric and electronic properties.
Propriétés
| 42980-64-3 | |
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3 |
Clé InChI |
NKNSHDCCJHFHLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


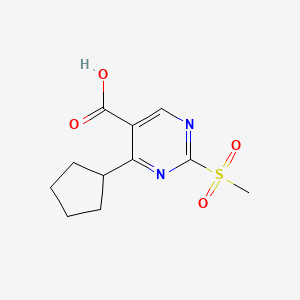
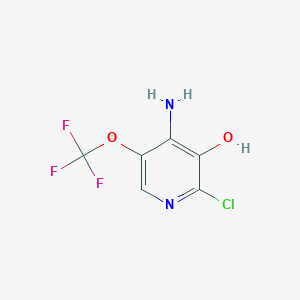
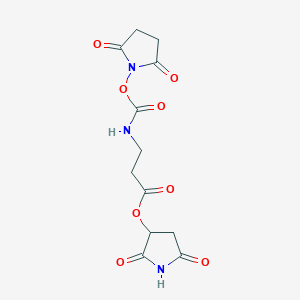

![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)

![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)

